molecular formula C10H8BrNO2S B1292099 Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate CAS No. 72832-23-6

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1292099
CAS RN: 72832-23-6
M. Wt: 286.15 g/mol
InChI Key: SFDIRKDBTVHEEY-UHFFFAOYSA-N
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Description

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is a compound that has been the subject of various studies due to its potential as a building block in drug discovery and its role as an intermediate in the synthesis of various heterocyclic compounds. The compound is part of the thieno[2,3-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been reported through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with selectivity toward the 4-position, yielding 4-bromothieno[2,3-b]pyridine as a potential precursor for further chemical transformations . Another method includes the one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates, which demonstrates the versatility of thieno[2,3-b]pyridine derivatives in synthetic chemistry . Additionally, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, indicates the potential for developing industrial routes for such intermediates .

Molecular Structure Analysis

The molecular structure and properties of thieno[2,3-b]pyridine derivatives have been characterized using various spectroscopic techniques and theoretical calculations. For instance, a combined experimental and theoretical study involving DFT and AIM analyses has been conducted on a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which shares structural similarities with this compound . X-ray crystallographic analysis has also been used to determine the structure of related compounds, providing insights into their molecular conformations and intramolecular interactions [7, 8].

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives participate in various chemical reactions that are useful in medicinal chemistry and drug synthesis. For example, the Suzuki-Miyaura cross-coupling reaction has been employed to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, demonstrating the reactivity of brominated thieno[2,3-b]pyridine derivatives . Iodine-mediated cyclization has also been reported as a method for synthesizing 3-arylthieno[2,3-b]pyridines, showcasing the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. Theoretical calculations, such as DFT, can predict thermodynamic parameters, chemical shifts, and electronic transitions, which are crucial for understanding the reactivity and stability of these compounds . The vibrational analysis and binding energy calculations provide additional information on the strength and nature of intra- and intermolecular interactions, which are important for the compound's physical properties and reactivity [2, 7].

Scientific Research Applications

Anticonvulsant Activity

A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones, which share a similar heterocyclic structure with Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate, have been evaluated for their anticonvulsant activities. Compounds like 3,3-diethyl lactam and 3-benzyl-3-ethyl lactam showed effective anticonvulsant properties in the pentylenetetrazole mouse seizure model, suggesting potential applications in epilepsy treatment (Reddy et al., 1996)(Reddy et al., 1996).

Neuroprotective Effects

Ethyl Pyruvate, a compound related to this compound in terms of its ester group, has shown neuroprotective effects in models of Parkinson's disease and Huntington's disease. It was found to promote the survival of nigrostriatal dopaminergic neurons and ameliorate striatal toxicity, respectively, by regulating glial activation and anti-inflammatory mechanisms (Huh et al., 2011; Jang et al., 2014)(Huh et al., 2011)(Jang et al., 2014).

Anti-inflammatory Activity

A novel leukotriene B4 receptor antagonist, which is structurally distinct but relevant due to the potential pharmacological similarities with this compound, has been evaluated for its effectiveness against platelet-activating factor and allergen-induced bronchial hyperresponsiveness and pulmonary eosinophil infiltration. This suggests that compounds affecting leukotriene pathways may have anti-inflammatory applications (Seeds et al., 1995)(Seeds et al., 1995).

Anticonvulsant Activity in Isoxazole Derivatives

Investigations on isoxazole derivatives, which share a heterocyclic core similar to this compound, have led to the discovery of potent anti-maximal electroshock (MES) analogues. These findings open the door for exploring the anticonvulsant potential of related compounds (Eddington et al., 2002)(Eddington et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall function within the cell.

properties

IUPAC Name

ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDIRKDBTVHEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633220
Record name Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72832-23-6
Record name Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
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